

(Rac)-HAMI 3379: A Technical Guide to its Downstream Signaling Pathways

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Compound of Interest

Compound Name: (Rac)-HAMI 3379

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379 is the racemic form of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor. Initially developed for cardiovascular and inflammatory disorders, its pharmacological profile has expanded to include antagonistic activity at the G protein-coupled receptor 17 (GPR17). This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by **(Rac)-HAMI 3379** through its interaction with these two distinct receptor systems. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding its mechanism of action and exploring its therapeutic potential.

Quantitative Data on (Rac)-HAMI 3379 Activity

The following tables summarize the quantitative data for HAMI 3379, the active enantiomer of **(Rac)-HAMI 3379**, at its primary targets. This data is crucial for designing experiments and interpreting results.

Table 1: Antagonist Potency of HAMI 3379 at the CysLT2 Receptor

Assay Type	Agonist	Cell Line	IC50 (nM)	Reference
Intracellular Calcium Mobilization	Leukotriene D4 (LTD4)	CysLT2 Receptor Reporter Cell Line	3.8	[1]
Intracellular Calcium Mobilization	Leukotriene C4 (LTC4)	CysLT2 Receptor Reporter Cell Line	4.4	[1]
Intracellular Calcium Influx	Leukotriene D4 (LTD4)	HEK293 cells expressing human CysLT2R	38	[2]

Table 2: Antagonist Potency of HAMI 3379 at the GPR17 Receptor

Assay Type	Agonist	Cell Line	IC50 (μM)	Reference
β-Arrestin Recruitment	MDL29,951	PathHunter GPR17 β-arrestin cells	8.2	[3]
β-Arrestin Recruitment	MDL29,951	HEK293 cells	14.6	[3]
Calcium Mobilization	MDL29,951	1321N1 GPR17 stable cell line	21	[3]
cAMP Accumulation	MDL29,951	1321N1 GPR17 stable cell line	10	[3]

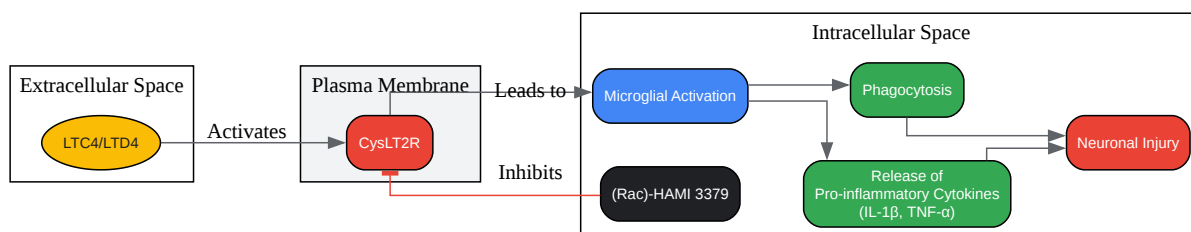
Core Signaling Pathways and Mechanisms of Action

(Rac)-HAMI 3379 exerts its effects by antagonizing two key GPCRs, each linked to distinct downstream signaling cascades.

Cysteinyl Leukotriene 2 (CysLT2) Receptor Signaling

The CysLT2 receptor is a G protein-coupled receptor primarily activated by the cysteinyl leukotrienes LTC₄ and LTD₄. Its activation is implicated in inflammatory processes, particularly in the context of neuroinflammation. **(Rac)-HAMI 3379** acts as a potent antagonist at this receptor, thereby inhibiting its downstream effects.

The primary downstream consequence of CysLT2R activation in the central nervous system is the activation of microglia. Activated microglia contribute to neuronal injury through the release of pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β) and Tumor Necrosis Factor- α (TNF- α), as well as by inducing phagocytosis.[4][5][6] By blocking the CysLT2R, **(Rac)-HAMI 3379** effectively attenuates microglial activation and the subsequent inflammatory cascade, leading to neuroprotective effects in ischemic brain injury models.[7][8]



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CysLT2R Antagonism by **(Rac)-HAMI 3379**

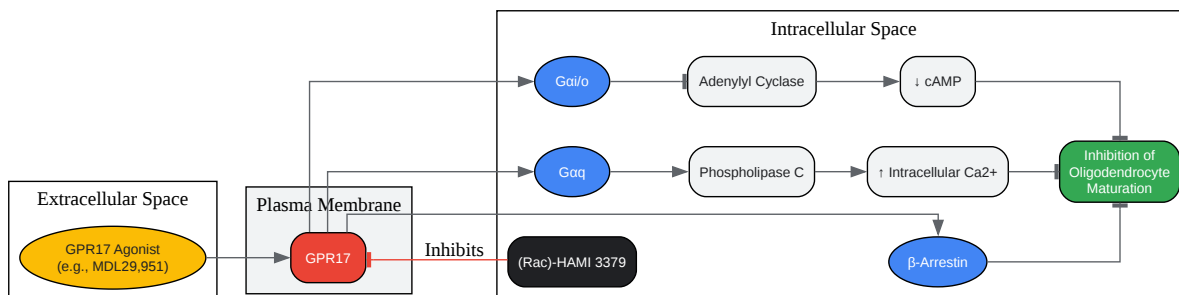
G protein-coupled Receptor 17 (GPR17) Signaling

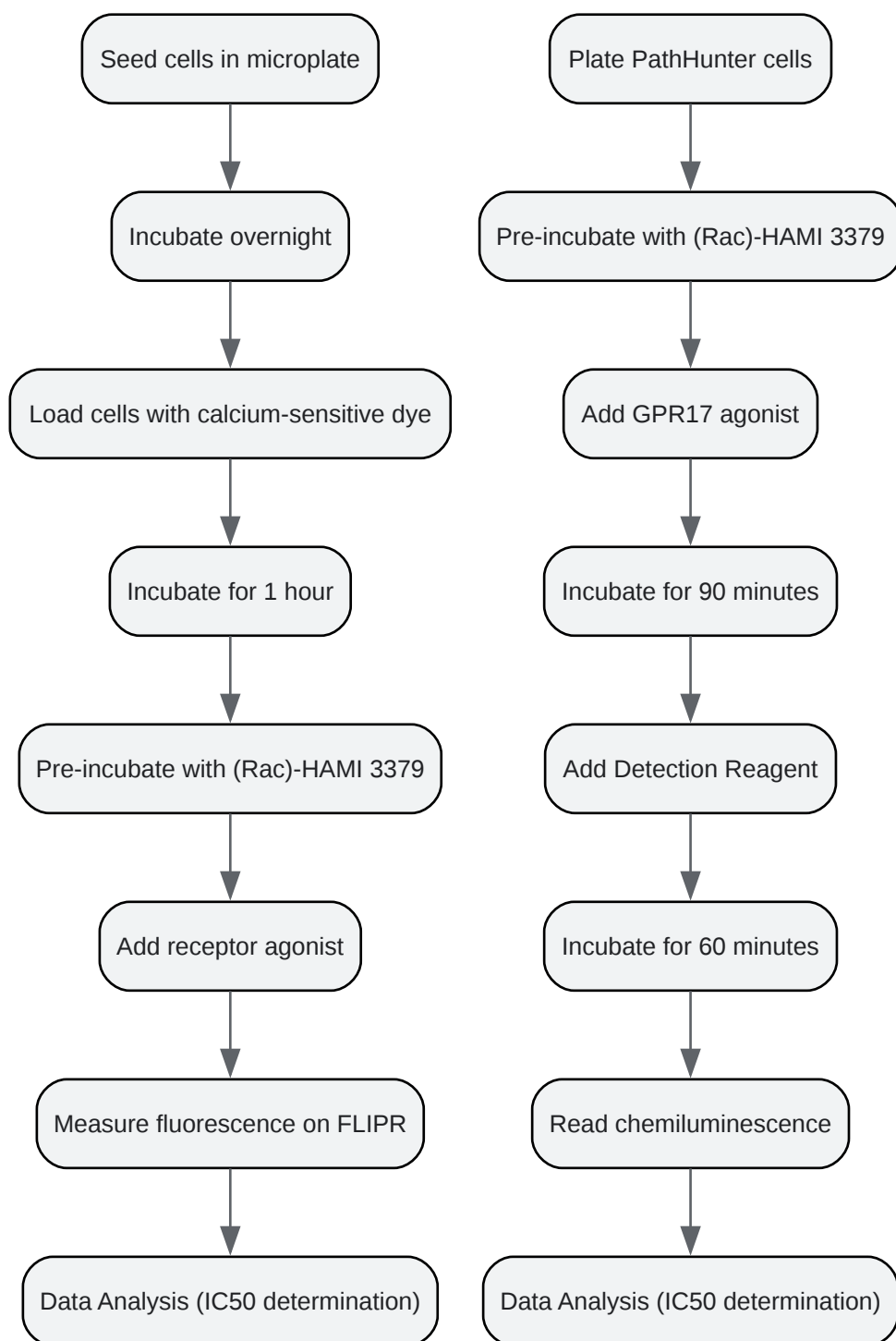
GPR17 is an orphan GPCR that is phylogenetically related to both purinergic P2Y and CysLT receptors. It plays a crucial role in the central nervous system, particularly in regulating the maturation of oligodendrocytes, the cells responsible for myelination.[9][10][11] GPR17 activation is known to inhibit oligodendrocyte differentiation, and therefore, its antagonism is a potential strategy for promoting remyelination.[9][10][11]

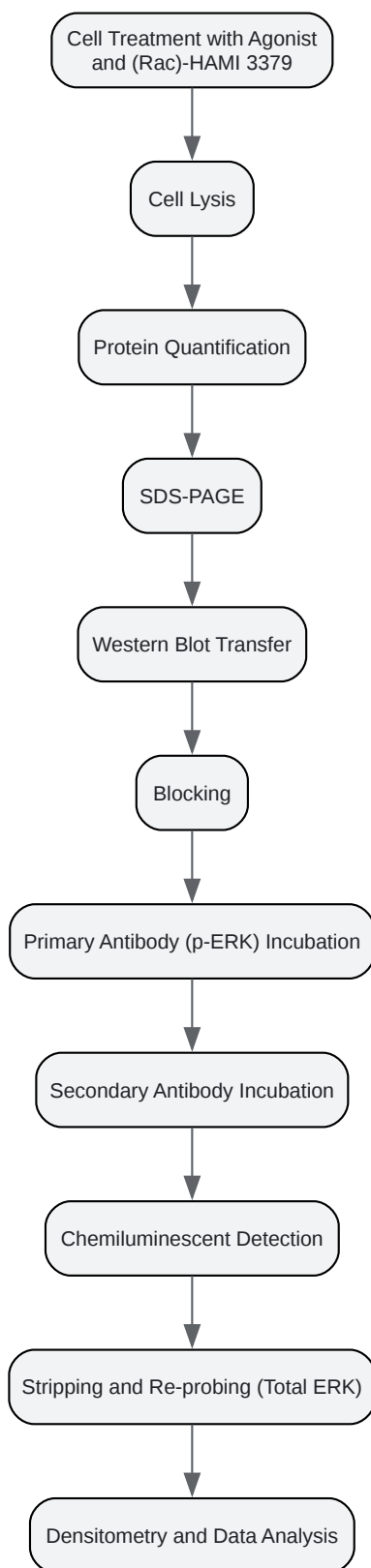
GPR17 couples to both Gai/o and G α q proteins. Gai/o activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. G α q activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and

diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, GPR17 activation can also lead to the recruitment of β -arrestin.[12][13]

(Rac)-HAMI 3379 has been identified as an antagonist of GPR17, blocking the downstream signaling pathways initiated by GPR17 agonists like MDL29,951.[9][12] Specifically, HAMI 3379 has been shown to inhibit both G protein activation and β -arrestin-2 recruitment with similar efficacy.[14] By blocking these pathways, **(Rac)-HAMI 3379** promotes the maturation of oligodendrocytes.[9][10][11]







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